Methyl 5-chloro-6-ethylpyrazine-2-carboxylate
Description
Methyl 5-chloro-6-ethylpyrazine-2-carboxylate (CAS: 1688685-54-2) is a pyrazine derivative characterized by a chloro substituent at position 5, an ethyl group at position 6, and a methyl ester at position 2 of the pyrazine ring. Its molecular formula is inferred as C₉H₁₀ClN₂O₂, with a molecular weight of 212.6 g/mol.
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
methyl 5-chloro-6-ethylpyrazine-2-carboxylate |
InChI |
InChI=1S/C8H9ClN2O2/c1-3-5-7(9)10-4-6(11-5)8(12)13-2/h4H,3H2,1-2H3 |
InChI Key |
GUOGKDOWEMRPSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN=C1Cl)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-6-ethylpyrazine-2-carboxylate typically involves the reaction of 5-chloro-6-ethylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to industrial purification techniques such as distillation and crystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-6-ethylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Major Products Formed
Oxidation: Pyrazine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-chloro-6-ethylpyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as an immunomodulator.
Industry: Utilized in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-6-ethylpyrazine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the Stimulator of Interferon Genes (STING) pathway. By antagonizing STING activation, the compound can modulate immune responses, making it a potential therapeutic agent for conditions where aberrant STING signaling is implicated .
Comparison with Similar Compounds
Structural Analogs
Pyrazine derivatives vary in substituent positions, functional groups, and side chains, significantly influencing their physicochemical and biological properties. Key structural analogs include:
Table 1: Structural and Functional Comparison
Key Observations :
- Positional Effects : Substitution at position 6 (ethyl vs. methyl or chloro) alters steric bulk and lipophilicity. Ethyl groups enhance hydrophobicity compared to methyl or chloro substituents.
- Functional Groups: Carboxylate esters (e.g., methyl or ethyl) improve solubility in organic solvents, while nitriles (e.g., 5-chloro-6-methyl-2-pyrazinecarbonitrile) may enhance binding to biological targets due to dipole interactions . Carboxamides exhibit notable antimycobacterial activity, as seen in pyrazinecarboxamide derivatives .
Physicochemical Properties
- Lipophilicity : Ethyl and tert-butyl substituents increase logP values, enhancing membrane permeability. For example, the tert-butyl group in 5-tert-butyl-6-chloro-pyrazinecarboxamide contributes to its higher lipophilicity (logP ~3.5) compared to methyl esters (logP ~1.8–2.5) .
- Solubility : Methyl and ethyl esters exhibit moderate aqueous solubility due to polar ester groups, whereas nitriles and carboxamides show lower solubility .
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